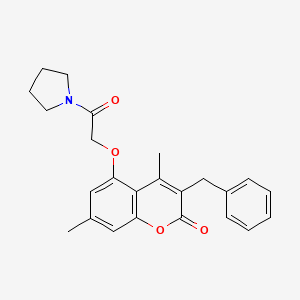![molecular formula C16H7Cl2N5S B3562817 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene](/img/structure/B3562817.png)
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene
Overview
Description
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[86003,8011,15]hexadeca-1,3,5,7,9,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dichlorophenyl precursor, followed by the introduction of the thia and pentazatetracyclic moieties through a series of cyclization and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale operations. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dihydroxy-13-oxo-9,12,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-trien-11-yl)acetic acid
- Other tetracyclic compounds with similar structural motifs
Uniqueness
What sets 13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene apart is its specific combination of functional groups and the presence of sulfur and nitrogen atoms within its tetracyclic framework. This unique structure imparts distinctive chemical and biological properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
13-(2,4-dichlorophenyl)-16-thia-2,9,11,12,14-pentazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3,5,7,9,12,14-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2N5S/c17-8-5-6-9(10(18)7-8)13-21-16-23(22-13)14-15(24-16)20-12-4-2-1-3-11(12)19-14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXFDJVVWUJSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC(=NN34)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562737.png)
![N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide](/img/structure/B3562752.png)
![N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide](/img/structure/B3562758.png)
![N~1~-(1,3-benzodioxol-5-yl)-2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562766.png)
![7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one](/img/structure/B3562772.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B3562779.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3562789.png)
![2-oxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3562792.png)
![N-(4-methoxyphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide](/img/structure/B3562802.png)
![N-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3562811.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3562827.png)
![N-(4-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B3562832.png)
![5-Benzyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3562838.png)
